molecular formula C14H20N2O B7570534 [4-(1-Aminoethyl)piperidin-1-yl]-phenylmethanone

[4-(1-Aminoethyl)piperidin-1-yl]-phenylmethanone

Cat. No.: B7570534
M. Wt: 232.32 g/mol
InChI Key: ACHKJWIXQAMFSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(1-Aminoethyl)piperidin-1-yl]-phenylmethanone, also known as N-(1-phenyl-2-piperidin-1-ylethyl)acetamide or Acetildenafil, is a synthetic compound that belongs to the class of phosphodiesterase type 5 (PDE5) inhibitors. This compound has been widely used in scientific research to investigate its potential as a therapeutic agent for various conditions.

Mechanism of Action

[4-(1-Aminoethyl)piperidin-1-yl]-phenylmethanone works by inhibiting the activity of PDE5, an enzyme that regulates the breakdown of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, this compound increases the levels of cGMP, which leads to smooth muscle relaxation and increased blood flow.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to improve erectile function by increasing blood flow to the penis. Additionally, it has been shown to improve exercise capacity in patients with pulmonary hypertension.

Advantages and Limitations for Lab Experiments

One advantage of using [4-(1-Aminoethyl)piperidin-1-yl]-phenylmethanone in lab experiments is its potency and specificity as a PDE5 inhibitor. However, a limitation of this compound is its potential for off-target effects and toxicity, which must be carefully monitored in experimental settings.

Future Directions

There are several potential future directions for research on [4-(1-Aminoethyl)piperidin-1-yl]-phenylmethanone. One area of interest is the development of new PDE5 inhibitors with improved specificity and reduced toxicity. Additionally, this compound may have potential as a therapeutic agent for other conditions beyond erectile dysfunction and pulmonary hypertension, such as cancer and chronic pain. Further research is needed to fully explore the potential of this compound for these and other applications.

Synthesis Methods

The synthesis of [4-(1-Aminoethyl)piperidin-1-yl]-phenylmethanone involves the reaction of 1-phenyl-2-(piperidin-1-yl)ethanone with ethyl acetate in the presence of a base catalyst. The resulting product is then purified through column chromatography to obtain a pure compound.

Scientific Research Applications

[4-(1-Aminoethyl)piperidin-1-yl]-phenylmethanone has been extensively studied for its potential therapeutic applications. It has been investigated as a treatment for erectile dysfunction, pulmonary hypertension, and other cardiovascular diseases. Additionally, this compound has been studied for its potential use in cancer treatment and as an analgesic.

Properties

IUPAC Name

[4-(1-aminoethyl)piperidin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-11(15)12-7-9-16(10-8-12)14(17)13-5-3-2-4-6-13/h2-6,11-12H,7-10,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACHKJWIXQAMFSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCN(CC1)C(=O)C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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